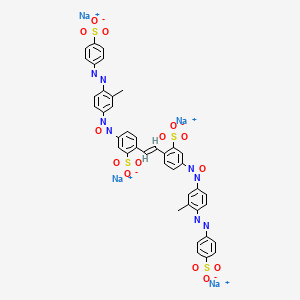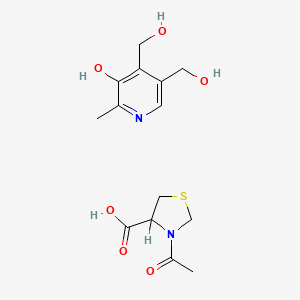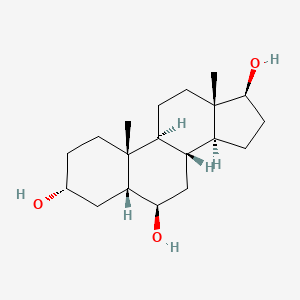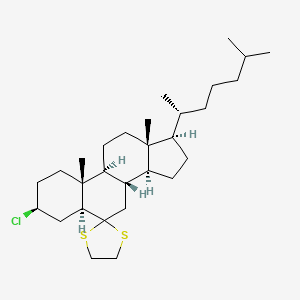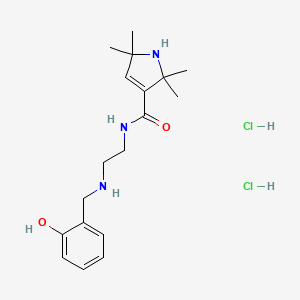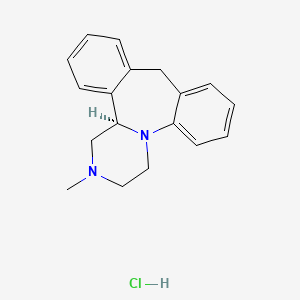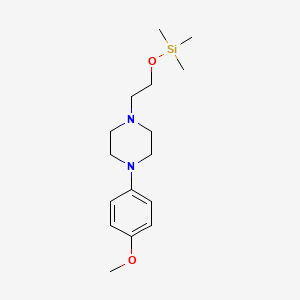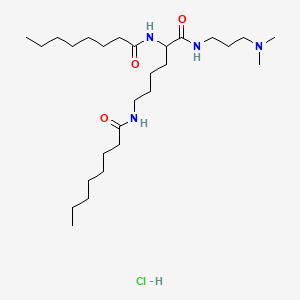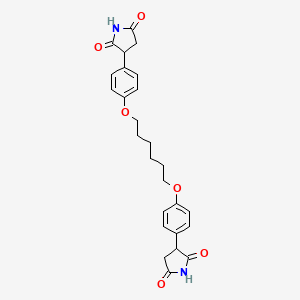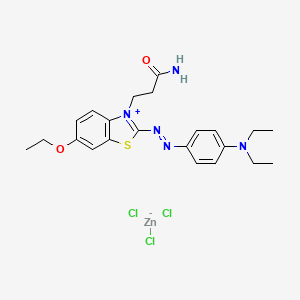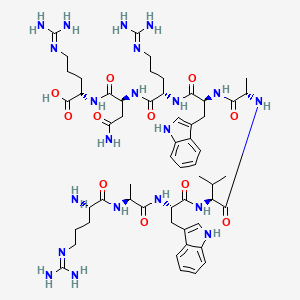
L-Arginine, L-arginyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-L-arginyl-L-asparaginyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arginine, L-arginyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-L-arginyl-L-asparaginyl- is a complex peptide composed of multiple amino acids. This compound is a derivative of L-Arginine, an amino acid that plays a crucial role in various physiological processes, including the synthesis of proteins and the production of nitric oxide, a key signaling molecule in the cardiovascular system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-arginyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-L-arginyl-L-asparaginyl- involves the stepwise assembly of its constituent amino acids. This process typically employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of protected amino acids to a growing peptide chain. The reaction conditions for SPPS include the use of a solid support, such as a resin, and the application of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, to produce the peptide in large quantities. The peptide is then purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
L-Arginine, L-arginyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-L-arginyl-L-asparaginyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residues, leading to the formation of kynurenine derivatives.
Reduction: The peptide can be reduced at disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various protecting groups for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can yield kynurenine, while reduction of disulfide bonds results in free thiol groups .
Applications De Recherche Scientifique
L-Arginine, L-arginyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-L-arginyl-L-asparaginyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular health due to its nitric oxide production.
Industry: Utilized in the development of peptide-based drugs and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Arginine, L-arginyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-L-arginyl-L-asparaginyl- involves its interaction with specific molecular targets and pathways. The peptide can enhance nitric oxide production, leading to vasodilation and improved blood flow. It also influences the activity of various enzymes and receptors involved in metabolic and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Arginine: A precursor to the peptide, involved in nitric oxide synthesis.
L-Glutamine: Another amino acid with roles in protein synthesis and cellular metabolism.
L-Citrulline: A related compound that can be converted to L-Arginine in the body.
Uniqueness
L-Arginine, L-arginyl-L-alanyl-L-tryptophyl-L-valyl-L-alanyl-L-tryptophyl-L-arginyl-L-asparaginyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to modulate nitric oxide production and interact with various molecular targets sets it apart from other peptides .
Propriétés
Numéro CAS |
388578-99-2 |
|---|---|
Formule moléculaire |
C55H83N21O11 |
Poids moléculaire |
1214.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C55H83N21O11/c1-27(2)43(76-50(84)40(23-31-26-68-36-16-8-6-13-33(31)36)74-44(78)28(3)69-46(80)34(56)14-9-19-64-53(58)59)51(85)70-29(4)45(79)73-39(22-30-25-67-35-15-7-5-12-32(30)35)48(82)71-37(17-10-20-65-54(60)61)47(81)75-41(24-42(57)77)49(83)72-38(52(86)87)18-11-21-66-55(62)63/h5-8,12-13,15-16,25-29,34,37-41,43,67-68H,9-11,14,17-24,56H2,1-4H3,(H2,57,77)(H,69,80)(H,70,85)(H,71,82)(H,72,83)(H,73,79)(H,74,78)(H,75,81)(H,76,84)(H,86,87)(H4,58,59,64)(H4,60,61,65)(H4,62,63,66)/t28-,29-,34-,37-,38-,39-,40-,41-,43-/m0/s1 |
Clé InChI |
WZPAHRVGUXGSFK-YJZJKGEDSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


